

# Spectroscopic Data of 3-Bromo-1H-indazol-7-amine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-1H-indazol-7-amine

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This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Bromo-1H-indazol-7-amine**. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Bromo-1H-indazol-7-amine**. These predictions are based on computational models and analysis of structurally analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~12.5	br s	1H, N-H (indazole)
~7.4	d	1H, H-4
~6.8	t	1H, H-5
~6.5	d	1H, H-6
~5.5	br s	2H, -NH <sub>2</sub>

Note: The chemical shift of the N-H and -NH<sub>2</sub> protons can be highly dependent on solvent and concentration and may exchange with D<sub>2</sub>O.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~148	C-7a
~142	C-3
~130	C-5
~125	C-3a
~115	C-4
~110	C-6
~100	C-7

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (amine)
3300 - 3200	Broad	N-H stretch (indazole)
1620 - 1580	Medium to Strong	N-H bend (amine)
1500 - 1400	Medium to Strong	C=C and C=N stretching (aromatic/heterocyclic)
1350 - 1250	Medium	C-N stretch (aromatic amine)
800 - 700	Strong	C-H out-of-plane bending
600 - 500	Medium	C-Br stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
211/213	High	[M] <sup>+</sup> (Molecular ion peak with Br isotopes)
132	Medium	[M - Br] <sup>+</sup>
105	Medium	[M - Br - HCN] <sup>+</sup>

Note: The molecular ion will appear as a characteristic 1:1 doublet due to the natural abundance of the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br).

## Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data for solid organic compounds such as **3-Bromo-1H-indazol-7-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]
- Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.[3] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
- <sup>1</sup>H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a single pulse experiment. Typical parameters include a 30° or 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
- <sup>13</sup>C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and potentially a longer relaxation delay (2-10 seconds) are required compared to <sup>1</sup>H NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The fine powder is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[5]
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- Data Acquisition: The sample (KBr pellet or on the ATR crystal) is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>.[6]

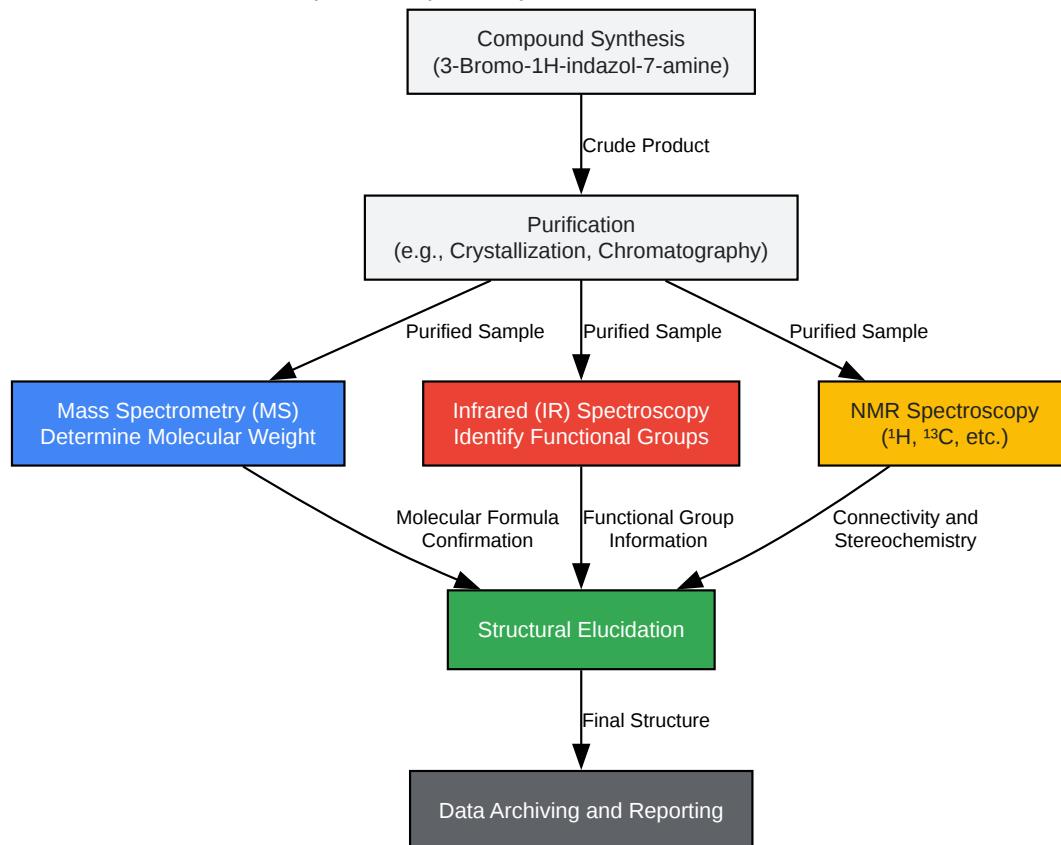
## Mass Spectrometry (MS)

- Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range).[7] For Electron Ionization (EI), a small amount of the solid sample can be introduced directly via a solids probe.
- Ionization: In ESI, the sample solution is introduced into the mass spectrometer through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.[8][9] ESI is a "soft" ionization technique that typically yields the protonated molecule  $[\text{M}+\text{H}]^+$ . In EI, the sample in the gas phase is bombarded with a high-energy electron beam, causing ionization and often extensive fragmentation.
- Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

## Workflow for Spectroscopic Analysis of 3-Bromo-1H-indazol-7-amine

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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

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